L-Ribose

HIV-1 reverse transcriptase enantioselectivity

L-Ribose (CAS 24259-59-4) is the mandatory chiral starting material for synthesizing L-nucleoside antivirals (e.g., Telbivudine). Unlike D-ribose, its enantiomeric purity dictates pharmacological activity, metabolic stability, and regulatory compliance. Procure only authenticated, high-purity (≥98%) material to ensure valid synthetic routes and avoid costly batch failures.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 24259-59-4
Cat. No. B016112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ribose
CAS24259-59-4
SynonymsL-(+)-Ribose; 
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m1/s1
InChIKeyPYMYPHUHKUWMLA-MROZADKFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Ribose (CAS 24259-59-4): Rare Pentose Sugar and Chiral Building Block for L-Nucleoside Synthesis


L-Ribose (CAS 24259-59-4) is the non-natural L-enantiomer of the ubiquitous pentose sugar D-ribose . As an aldopentose with the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol, L-ribose serves as an essential chiral starting material for the synthesis of L-nucleoside analogues, a class of antiviral and anticancer therapeutics [1]. Unlike its natural counterpart D-ribose, which is a fundamental component of RNA and central metabolism, L-ribose does not occur naturally and must be synthesized through specialized chemical or biotechnological routes . Its commercial availability is limited, with typical purity specifications of ≥98% for research-grade material, and procurement options include both lyophilized powder and aqueous syrup formulations for flexibility in research and industrial applications [2].

Why D-Ribose Cannot Substitute for L-Ribose in Antiviral L-Nucleoside Synthesis and Chiral Applications


Substituting D-ribose for L-ribose in synthetic or pharmacological contexts is impossible due to fundamental stereochemical constraints. D-ribose and L-ribose are enantiomers—non-superimposable mirror images with identical physical properties but opposite three-dimensional configurations . This chirality governs molecular recognition in biological systems: L-nucleoside analogues synthesized from L-ribose exhibit distinct, and often superior, pharmacological profiles compared to their D-counterparts, including reduced toxicity and enhanced metabolic stability [1]. At the enzymatic level, the stereochemical incompatibility is absolute; key isomerases involved in rare sugar bioconversion, such as L-ribose isomerase from Acinetobacter sp. DL28, recognize L-ribose as their ideal substrate and exhibit minimal or no activity toward D-ribose [2]. Consequently, a user requiring L-ribose as a chiral synthon for pharmaceutical intermediate preparation cannot interchangeably use the more abundant and less expensive D-ribose without compromising product identity, biological activity, and regulatory compliance.

Quantitative Comparative Evidence: L-Ribose vs. D-Ribose and L-Arabinose in Synthesis, Enzymatic Activity, and Application


Enantioselectivity in HIV-1 Reverse Transcriptase Inhibition: Steric Hindrance Differentiates L- and D-β-Nucleoside Triphosphates

L-β-2'-deoxyribose-containing nucleoside triphosphate analogues exhibit distinct binding interactions with HIV-1 reverse transcriptase (RT) compared to their D-enantiomers due to steric hindrance introduced by the 3'-hydroxyl group of the L-sugar moiety. This structural incompatibility results in differential inhibitory potency and cross-resistance profiles [1].

HIV-1 reverse transcriptase enantioselectivity nucleoside analogues

L-Ribose Isomerase Substrate Specificity: Preferential Activity on L-Ribose vs. D-Lyxose and Other Pentoses

L-Ribose isomerase from Acinetobacter sp. DL28 (AcL-RbI) exhibits a unique three-dimensional active site architecture that recognizes L-ribose as its ideal substrate. Comparative activity profiling demonstrates significantly higher enzymatic turnover for L-ribose relative to other pentoses such as D-lyxose [1]. The X-ray crystal structure of AcL-RbI in complex with L-ribose reveals specific hydrogen bonding networks and sub-binding sites that facilitate substrate capture, features absent in isomerases that act on D-configured sugars [2].

enzymatic bioconversion rare sugar production substrate specificity L-ribose isomerase

Biotechnological Production Yield: L-Arabinose to L-Ribose Conversion via Two-Enzyme Cascade

L-Ribose can be produced from the more abundant and inexpensive starting material L-arabinose using a two-enzyme system. Under optimized conditions, a defined conversion yield and volumetric productivity have been achieved, establishing a benchmark for process development and cost-of-goods analysis [1].

biocatalysis rare sugar production enzymatic conversion L-arabinose isomerase

High-Purity Crystalline L-Ribose via Continuous Epimerization and Ion-Exchange Purification

A continuous process for producing high-purity L-ribose from L-arabinose has been patented, achieving purity levels exceeding 97% through molybdenum-catalyzed epimerization followed by selective ion-exchange chromatography and crystallization [1]. This process yields essentially anhydrous L-ribose crystals (>95% purity, <0.5% H₂O) with minimal detectable L-sugar impurities, addressing a critical requirement for pharmaceutical intermediate quality [1].

chiral purification pharmaceutical intermediates crystallization L-arabinose epimerization

High-Impact Application Scenarios for L-Ribose Based on Quantitative Differentiation


Synthesis of L-Nucleoside Antiviral Agents (e.g., Telbivudine for Chronic Hepatitis B)

L-Ribose serves as the essential chiral starting material for synthesizing L-nucleoside analogues such as Telbivudine, an FDA-approved treatment for chronic hepatitis B [1]. The stereochemical configuration of L-ribose-derived nucleosides confers distinct pharmacological advantages over D-configured analogues, including reduced host toxicity and enhanced metabolic stability [2]. As demonstrated in Section 3, the 3'-hydroxyl group of L-ribose-containing nucleoside triphosphates introduces unfavorable steric hindrance in viral enzyme active sites, contributing to unique resistance profiles . Procurement of high-purity L-ribose (≥97%) is critical for pharmaceutical development and manufacturing of this class of therapeutics.

Enzymatic Production of Rare Sugars via L-Ribose Isomerase Biocatalysis

L-Ribose isomerase (L-RI) catalyzes the reversible isomerization between L-ribose and L-ribulose, a key reaction in the Izumoring strategy for rare sugar interconversion [1]. The quantitative substrate specificity data presented in Section 3 shows that L-ribose isomerase from Acinetobacter sp. DL28 exhibits highest activity toward L-ribose (100% relative activity) compared to only 47% activity on D-lyxose [2]. This specificity makes L-ribose the preferred substrate for studying L-RI kinetics and for developing biocatalytic processes to produce other high-value rare sugars such as L-ribulose and L-allose. The X-ray crystal structures of L-RI in complex with L-ribose (PDB 4Q0U) further support structure-guided enzyme engineering efforts .

Biotechnological Manufacturing of L-Ribose from L-Arabinose Feedstock

For industrial-scale production of L-ribose, the two-enzyme cascade using L-arabinose isomerase and mannose-6-phosphate isomerase offers a verifiable biocatalytic route with demonstrated productivity metrics [1]. As quantified in Section 3, this system achieves a conversion yield of 23.6% and volumetric productivity of 39.3 g L⁻¹ h⁻¹ under optimized conditions (70°C, pH 7.0, 1 mM Co²⁺) [1]. These parameters provide a benchmark for process development and cost modeling. Furthermore, patented continuous purification methods can yield L-ribose crystals exceeding 97% purity, suitable for pharmaceutical intermediate applications [2]. Procurement of L-arabinose as a starting material and L-ribose as a reference standard are both essential for implementing this manufacturing strategy.

Chiral Resolution and Analytical Method Development

The enantiomeric relationship between L-ribose and D-ribose necessitates robust analytical methods for chiral discrimination and purity assessment [1]. L-Ribose exhibits a specific optical rotation of [α]D = −21.5° (c = 1, H₂O), while D-ribose rotates plane-polarized light in the opposite direction [2]. This differential property enables quantitative chiral purity analysis via polarimetry or chiral HPLC. The high-purity L-ribose crystals obtained through patented processes (Section 3) serve as essential reference standards for calibrating these analytical methods . Procurement of authenticated L-ribose with documented chiral purity is critical for laboratories developing quality control protocols for L-nucleoside pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Ribose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.